![molecular formula C20H27ClN2O4 B1402855 2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid CAS No. 1380571-63-0](/img/structure/B1402855.png)
2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid
Description
The compound “2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The BOC group, for instance, is a carbamate functional group, which is used to protect amines in organic synthesis .Chemical Reactions Analysis
In chemical reactions, care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .properties
IUPAC Name |
2-[5-chloro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indol-2-yl]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4/c1-11(2)8-14(18(24)25)17-15(10-22-19(26)27-20(3,4)5)13-9-12(21)6-7-16(13)23-17/h6-7,9,11,14,23H,8,10H2,1-5H3,(H,22,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKKQHMZDZPFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C2=C(N1)C=CC(=C2)Cl)CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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